molecular formula C10H9FN2 B13658627 (5-Fluoroquinolin-8-yl)methanamine

(5-Fluoroquinolin-8-yl)methanamine

Cat. No.: B13658627
M. Wt: 176.19 g/mol
InChI Key: KGAQWQRTYXKYSR-UHFFFAOYSA-N
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Description

(5-Fluoroquinolin-8-yl)methanamine is a fluorinated quinoline derivative with the molecular formula C₁₀H₉FN₂The incorporation of a fluorine atom into the quinoline ring system enhances its biological activity and provides unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroquinolin-8-yl)methanamine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Cold-chain transportation and storage at low temperatures (2-8°C) are often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoroquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(5-Fluoroquinolin-8-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • (8-Fluoroquinolin-3-yl)methanamine
  • 6-Fluoroquinoline
  • 7-Fluoroquinoline

Uniqueness

(5-Fluoroquinolin-8-yl)methanamine is unique due to the specific position of the fluorine atom on the quinoline ring, which imparts distinct chemical and biological properties. This positional isomerism can result in different reactivity and interaction profiles compared to other fluorinated quinolines .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(5-fluoroquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2

InChI Key

KGAQWQRTYXKYSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CN)F

Origin of Product

United States

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